4-(Benzenesulfonyl)-1-phenoxybutan-2-OL
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Overview
Description
4-(Benzenesulfonyl)-1-phenoxybutan-2-OL is an organic compound that belongs to the class of benzenesulfonyl derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to a butanol backbone, with a phenoxy group at the terminal position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-1-phenoxybutan-2-OL typically involves multiple steps. One common method is the reaction of benzenesulfonyl chloride with 1-phenoxybutan-2-ol in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)-1-phenoxybutan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(Benzenesulfonyl)-1-phenoxybutan-2-one.
Reduction: Formation of 4-(Benzenesulfonyl)-1-phenoxybutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzenesulfonyl)-1-phenoxybutan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Benzenesulfonyl)-1-phenoxybutan-2-OL involves its interaction with specific molecular targets. The benzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonyl chloride
- 4-(2-Aminoethyl)benzenesulfonamide
- 4-(2-Aminoethyl)benzenesulfonyl fluoride
Uniqueness
4-(Benzenesulfonyl)-1-phenoxybutan-2-OL is unique due to the presence of both a benzenesulfonyl group and a phenoxy group, which confer distinct chemical and biological properties
Properties
CAS No. |
828921-92-2 |
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Molecular Formula |
C16H18O4S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-1-phenoxybutan-2-ol |
InChI |
InChI=1S/C16H18O4S/c17-14(13-20-15-7-3-1-4-8-15)11-12-21(18,19)16-9-5-2-6-10-16/h1-10,14,17H,11-13H2 |
InChI Key |
ILQQUPNXEVITTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CCS(=O)(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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